5-chloro-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxybenzenesulfonamide
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Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including compounds similar to our target molecule, often involves cascade reactions, cyclization processes, or substitution reactions. For instance, compounds have been synthesized through reactions involving thiourea in the presence of sodium carbonate, leading to the formation of complex heterocyclic structures (Rozentsveig et al., 2011). Another approach includes the use of N-chloro-N-methoxybenzenesulfonamide as a chlorinating reagent, showcasing its utility in introducing chloro groups to various substrates, potentially relevant to the synthesis of our target compound (Pu et al., 2016).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds has been elucidated using techniques such as X-ray crystallography, revealing insights into their conformation and the nature of their bonding. Studies have shown that the tetrazole derivatives, which share structural similarities with our compound, exhibit specific intermolecular hydrogen bonding patterns, contributing to their stability and reactivity (Al-Hourani et al., 2015).
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups highlights the potential of these compounds in photodynamic therapy (PDT). The study found that such compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activities
Sulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety have been synthesized and tested for their anti-HIV and antifungal activities. These studies demonstrate the potential of sulfonamide compounds in developing new therapeutic agents against infectious diseases (Zareef et al., 2007).
Enzyme Inhibition for Alzheimer’s Disease
A series of sulfonamides derived from 4-methoxyphenethylamine have shown inhibitory effects on acetylcholinesterase, suggesting their potential as therapeutic agents for Alzheimer’s disease. This inhibition mechanism could lead to the development of more potent acetylcholinesterase inhibitors (Abbasi et al., 2018).
Anticancer Agents
A study on novel aminothiazole-paeonol derivatives evaluated their anticancer effect on several cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma. These compounds exhibited significant inhibitory activity, highlighting the potential of sulfonamide derivatives as anticancer agents (Tsai et al., 2016).
Nonlinear Optical Properties
The synthesis and characterization of thienyl-substituted pyridinium salts, related to sulfonamide structures, have revealed significant second-order nonlinear optical (NLO) properties. These findings suggest the potential application of such compounds in the development of NLO materials for technological applications (Li et al., 2012).
properties
IUPAC Name |
5-chloro-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S3/c1-23-13-6-4-11(18)9-16(13)26(21,22)19-10-12-5-7-15(25-12)17(20)14-3-2-8-24-14/h2-9,17,19-20H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTQAOWFDFWUNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxybenzenesulfonamide |
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